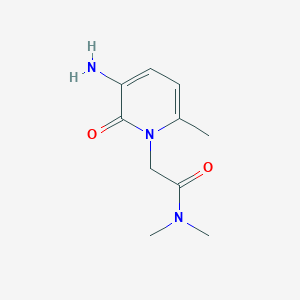
2-(3-Amino-6-methyl-2-oxopyridin-1(2H)-yl)-N,N-dimethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-6-methyl-2-oxopyridin-1(2H)-yl)-N,N-dimethylacetamide is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-6-methyl-2-oxopyridin-1(2H)-yl)-N,N-dimethylacetamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of Functional Groups: The amino and oxo groups can be introduced through nitration and subsequent reduction, or through direct amination and oxidation reactions.
Acetamide Formation: The final step involves the reaction of the pyridine derivative with N,N-dimethylacetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-6-methyl-2-oxopyridin-1(2H)-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-Amino-6-methyl-2-oxopyridin-1(2H)-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methylpyridine: A simpler pyridine derivative with similar functional groups.
N,N-Dimethylacetamide: A common solvent and reagent in organic synthesis.
6-Methyl-2-oxopyridine: A related compound with similar structural features.
Uniqueness
2-(3-Amino-6-methyl-2-oxopyridin-1(2H)-yl)-N,N-dimethylacetamide is unique due to its specific combination of functional groups and its potential for diverse chemical and biological activities. Its structure allows for various modifications, making it a versatile compound for research and development.
Biological Activity
2-(3-Amino-6-methyl-2-oxopyridin-1(2H)-yl)-N,N-dimethylacetamide is a compound with significant biological activity, particularly in the field of medicinal chemistry. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C11H14N2O
- Molecular Weight : 194.24 g/mol
- CAS Number : 1443289-95-9
Research indicates that this compound acts as a potent inhibitor of specific enzymes involved in various biological pathways. The structural features, particularly the pyridine ring and the dimethylacetamide moiety, contribute to its interaction with target proteins.
Anticoagulant Properties
One of the notable activities of this compound is its anticoagulant effect. Studies have shown that it can inhibit thrombin, an essential enzyme in the coagulation cascade. The inhibition mechanism involves binding to the active site of thrombin, preventing fibrinogen conversion into fibrin.
| Study | Findings |
|---|---|
| Bioorg. Med. Chem. Lett., 2008 | Demonstrated improved thrombin potency and selectivity for trypsin over thrombin in vitro. |
| X-ray Crystallography | Revealed structural insights into the binding interactions between the compound and thrombin, confirming its role as an effective inhibitor. |
Anti-inflammatory Effects
In addition to anticoagulant properties, the compound exhibits anti-inflammatory effects by modulating pro-inflammatory cytokines. A study highlighted its role in reducing inflammation in models of endotoxin-induced responses.
| Study | Findings |
|---|---|
| Am J Pathol., 2013 | Showed that N,N-dimethylacetamide regulates pro-inflammatory responses, suggesting potential in treating inflammatory conditions. |
Case Studies
- Thrombin Inhibition : In a controlled study involving various inhibitors, this compound was tested for its anticoagulant efficacy. Results indicated a significant reduction in thrombin activity compared to controls.
- Inflammatory Response Modulation : Another study focused on the compound's ability to mitigate inflammation in preterm birth models. The results suggested that it could prevent adverse outcomes associated with inflammatory responses.
Properties
Molecular Formula |
C10H15N3O2 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-(3-amino-6-methyl-2-oxopyridin-1-yl)-N,N-dimethylacetamide |
InChI |
InChI=1S/C10H15N3O2/c1-7-4-5-8(11)10(15)13(7)6-9(14)12(2)3/h4-5H,6,11H2,1-3H3 |
InChI Key |
GAGYGSDDWBFBTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C(=O)N1CC(=O)N(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















